N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
Description
N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide is a synthetic organic compound that features a combination of fluorophenyl, oxazole, and methanesulfonamide groups
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-9-7-18-15-12(9)8-19(16,17)14-6-10-3-2-4-11(13)5-10/h2-5,7,14H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGSYYMTAQIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CS(=O)(=O)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the methanesulfonamide group: This can be done through sulfonylation reactions using methanesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-[(3-bromophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-[(3-iodophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
Uniqueness
The presence of the fluorine atom in N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs, which may have different reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
